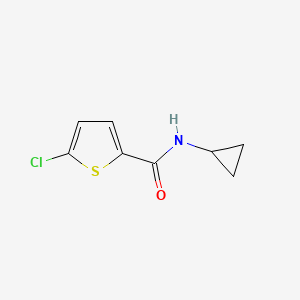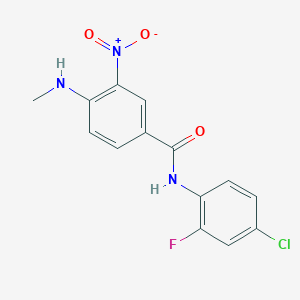
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide, also known as MS023, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide is not fully understood. However, it has been proposed that N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a crucial role in regulating the pH of the tumor microenvironment, which is essential for cancer cell survival and growth. Inhibition of CA IX by N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide can lead to a decrease in the pH of the tumor microenvironment, which can result in the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has been shown to have both biochemical and physiological effects. Biochemically, N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide inhibits the activity of CA IX, which can lead to a decrease in the pH of the tumor microenvironment. Physiologically, N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the suppression of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is a potent inhibitor of CA IX and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, there are also limitations to the use of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has not been extensively studied in vivo, which limits its potential applications in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide. First, further studies are needed to fully understand the mechanism of action of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide. Second, more studies are needed to determine the efficacy of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide in vivo. Third, the potential applications of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide in combination with other cancer therapies should be explored. Fourth, the development of more potent and soluble analogs of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide should be investigated. Finally, the potential applications of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide in other areas of research, such as neuroscience and infectious diseases, should be explored.
In conclusion, N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide is a promising compound that has potential applications in cancer research. Its mechanism of action involves the inhibition of CA IX, which can lead to the suppression of tumor growth. However, further studies are needed to fully understand the potential of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide in scientific research.
Synthesemethoden
The synthesis of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide involves a multistep process that starts with the reaction of 4-methoxy-3-nitrobenzenesulfonamide with 3-methylphenol in the presence of a base. The resulting product is then reacted with 3-chloropropanoic acid to yield N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide. The purity of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide can be improved through further purification steps, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms that can lead to the suppression of tumor growth.
Eigenschaften
IUPAC Name |
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-4-3-5-14(10-12)24-9-8-17(20)19-13-6-7-15(23-2)16(11-13)25(18,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDGBLYKTWJIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)

![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)




![1-(cyclopropanecarbonyl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]piperidine-3-carboxamide](/img/structure/B7533589.png)
![2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide](/img/structure/B7533596.png)
![3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7533600.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)
![1-(2-Chloropyridin-3-yl)-3-[3-[(2-chloropyridin-3-yl)carbamoylamino]-4-methylphenyl]urea](/img/structure/B7533610.png)